molecular formula C11H16BNO3 B1586748 4-(Isobutylaminocarbonyl)phenylboronic acid CAS No. 850568-13-7

4-(Isobutylaminocarbonyl)phenylboronic acid

Cat. No.: B1586748
CAS No.: 850568-13-7
M. Wt: 221.06 g/mol
InChI Key: DUBSEAOPNSRHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Isobutylaminocarbonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is carried out in a solvent mixture of 1,2-dimethoxyethane and water, under microwave irradiation at 120°C for a short duration .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the Suzuki-Miyaura coupling reaction. These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Isobutylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isobutylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(Isobutylaminocarbonyl)phenylboronic acid is unique due to the presence of the isobutylaminocarbonyl group, which imparts distinct reactivity and functional properties compared to other boronic acids. This structural feature enhances its utility in specific applications, such as enzyme inhibition and the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSEAOPNSRHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378479
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-13-7
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isobutylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Isobutylaminocarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Isobutylaminocarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Isobutylaminocarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Isobutylaminocarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Isobutylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.